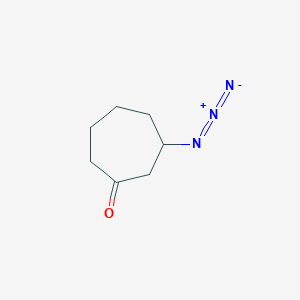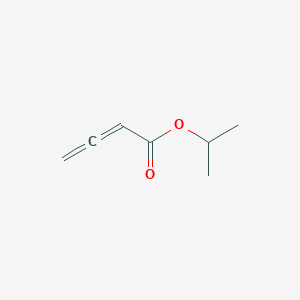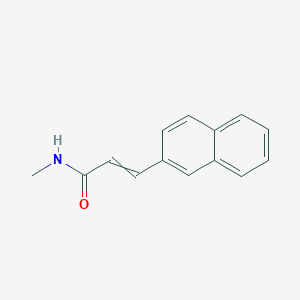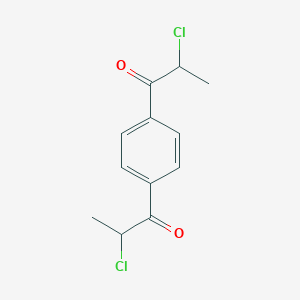
1,1'-(1,4-Phenylene)bis(2-chloropropan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one): is an organic compound characterized by the presence of two chloropropanone groups attached to a phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) typically involves the following steps:
Starting Material: The synthesis begins with 1,4-diacetylbenzene.
Chlorination: The 1,4-diacetylbenzene is subjected to chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce chlorine atoms at the alpha positions of the acetyl groups.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) may involve continuous flow reactors to ensure efficient chlorination and high yield. The use of automated systems for monitoring and controlling reaction conditions can further enhance the scalability and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) are typical reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with functional groups like amines, ethers, or thiols.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.
Biological Studies: Utilized in studies involving enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(2-chloropropan-2-yl)benzene
- 1,4-Diacetylbenzene
- 1,4-Bis(1-chloro-1-methylethyl)benzene
Uniqueness
1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) is unique due to its dual chloropropanone groups, which confer distinct reactivity and versatility in chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Propiedades
Número CAS |
919790-69-5 |
|---|---|
Fórmula molecular |
C12H12Cl2O2 |
Peso molecular |
259.12 g/mol |
Nombre IUPAC |
2-chloro-1-[4-(2-chloropropanoyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H12Cl2O2/c1-7(13)11(15)9-3-5-10(6-4-9)12(16)8(2)14/h3-8H,1-2H3 |
Clave InChI |
NBCNCSKRBWPAKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=C(C=C1)C(=O)C(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid](/img/structure/B14192980.png)


![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
![2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane](/img/structure/B14193013.png)

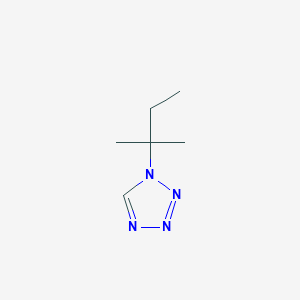
![4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile](/img/structure/B14193020.png)


